

# 2,5-Dimethoxybenzenesulfonamide chemical structure and properties

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## Compound of Interest

Compound Name: 2,5-Dimethoxybenzenesulfonamide

Cat. No.: B102634

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## An In-depth Technical Guide to 2,5-Dimethoxybenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **2,5-Dimethoxybenzenesulfonamide**, geared towards researchers, scientists, and professionals in drug development.

## Chemical Structure and Identifiers

**2,5-Dimethoxybenzenesulfonamide** is an aromatic sulfonamide characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and a sulfonamide group at position 1.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2,5-dimethoxybenzenesulfonamide[1]
CAS Number	19116-90-6[1]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>4</sub> S[1]
SMILES	<chem>COC1=CC(=C(C=C1)OC)S(=O)(=O)N</chem> [1]
InChI	InChI=1S/C8H11NO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11)[1]

## Physicochemical Properties

The physicochemical properties of **2,5-Dimethoxybenzenesulfonamide** are summarized in the table below. Experimental data for some properties are not readily available; in such cases, values are estimated based on closely related structures and computational models.

Table 2: Physicochemical Properties

Property	Value	Source/Method
Molecular Weight	217.24 g/mol	PubChem[1]
Melting Point	Not available (solid at room temp.)	-
Boiling Point	Not available	-
Solubility	Soluble in DMSO and ethanol. [2]	General solubility of sulfonamides
pKa	Not available	-
XLogP3	0.1	PubChem (Predicted)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	5	PubChem (Computed)[1]
Rotatable Bond Count	3	PubChem (Computed)[1]

## Spectroscopic Data

Detailed spectroscopic data for **2,5-Dimethoxybenzenesulfonamide** is not extensively published. The following data is a composite of information from analogous compounds and predicted values, providing a reference for structural characterization.

### NMR Spectroscopy

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **2,5-Dimethoxybenzenesulfonamide** in a typical deuterated solvent like DMSO- $d_6$  are presented below. These are estimated based on established values for benzenesulfonamides and the electronic effects of the methoxy substituents.

Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (in DMSO- $d_6$ )

$^1\text{H}$ NMR	Chemical Shift (ppm)	Multiplicity	Assignment
Aromatic-H	7.2-7.4	m	3H
NH <sub>2</sub>	~7.3	br s	2H
OCH <sub>3</sub>	~3.8	s	6H
$^{13}\text{C}$ NMR	Chemical Shift (ppm)	Assignment	
C-SO <sub>2</sub>	~138	C1	
C-OCH <sub>3</sub>	~152, ~150	C2, C5	
Aromatic C-H	~115-120	C3, C4, C6	
OCH <sub>3</sub>	~56	Methoxy Carbons	

### Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Dimethoxybenzenesulfonamide** is expected to show characteristic absorption bands for its functional groups.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3350-3250	N-H stretch (asymmetric and symmetric)	Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )
3100-3000	C-H stretch (aromatic)	Benzene ring
2980-2850	C-H stretch (aliphatic)	Methoxy (-OCH <sub>3</sub> )
1600-1450	C=C stretch	Aromatic ring
1350-1310	S=O stretch (asymmetric)	Sulfonamide (-SO <sub>2</sub> N-)
1170-1150	S=O stretch (symmetric)	Sulfonamide (-SO <sub>2</sub> N-)
1250-1200	C-O stretch (aryl ether)	Methoxy (-OCH <sub>3</sub> )

## Mass Spectrometry

The mass spectrum of **2,5-Dimethoxybenzenesulfonamide** under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO<sub>2</sub>.

Table 5: Predicted Mass Spectrometry Fragmentation

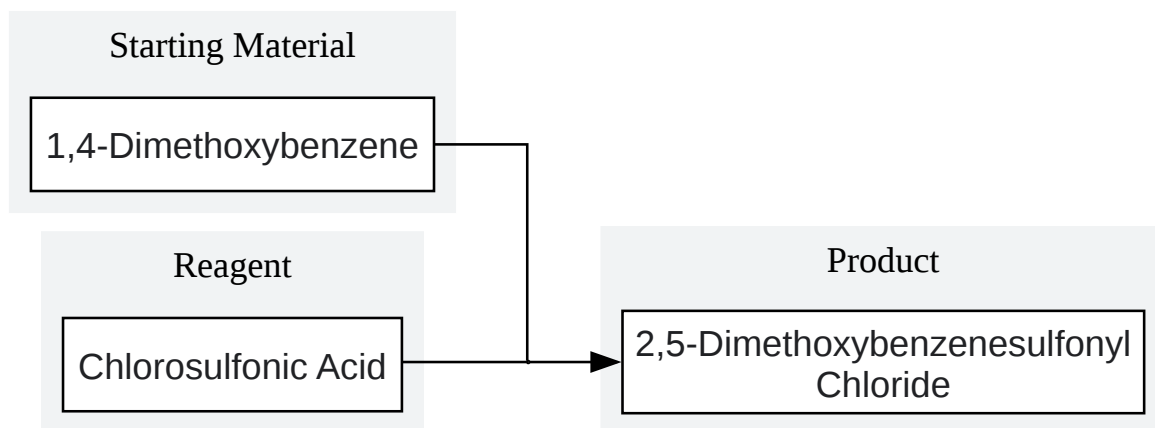
m/z	Fragment
217	[M] <sup>+</sup> (Molecular Ion)
153	[M - SO <sub>2</sub> ] <sup>+</sup>
138	[M - SO <sub>2</sub> - CH <sub>3</sub> ] <sup>+</sup>
108	[M - SO <sub>2</sub> - CH <sub>3</sub> - CH <sub>2</sub> O] <sup>+</sup>

## Synthesis

**2,5-Dimethoxybenzenesulfonamide** is typically synthesized from its corresponding sulfonyl chloride, 2,5-dimethoxybenzenesulfonyl chloride.

## Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

The precursor, 2,5-dimethoxybenzenesulfonyl chloride, can be prepared by the chlorosulfonation of 1,4-dimethoxybenzene.

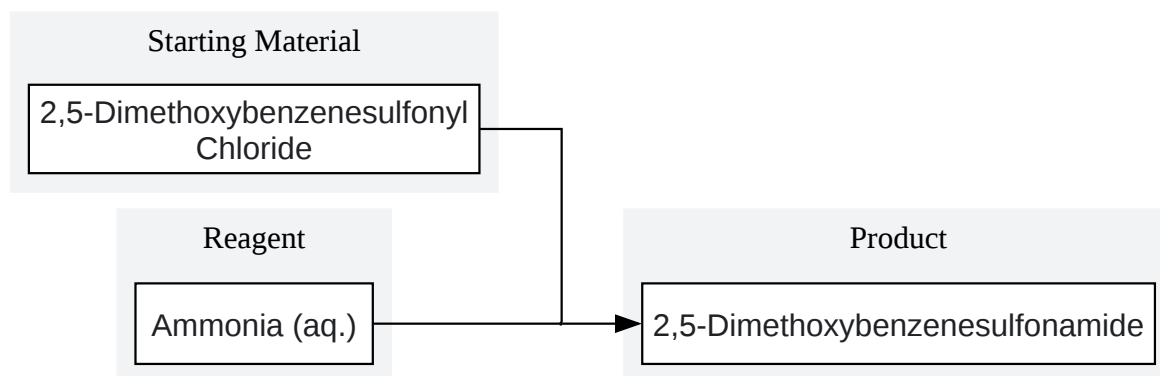


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Caption: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride.

## Synthesis of 2,5-Dimethoxybenzenesulfonamide

The final product is obtained by the reaction of 2,5-dimethoxybenzenesulfonyl chloride with ammonia or an amine.



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Caption: Synthesis of 2,5-Dimethoxybenzenesulfonamide.

## Experimental Protocols

### General Synthesis of 2,5-Dimethoxybenzenesulfonamide

The following is a general experimental protocol for the synthesis of **2,5-Dimethoxybenzenesulfonamide**.

Materials:

- 2,5-Dimethoxybenzenesulfonyl chloride<sup>[2]</sup>
- Concentrated aqueous ammonia
- Ice
- Water
- Ethanol

Procedure:

- In a fume hood, slowly add 2,5-dimethoxybenzenesulfonyl chloride in portions to a stirred, ice-cold concentrated aqueous ammonia solution.
- Continue stirring the mixture at a low temperature for 1-2 hours.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.
- The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure **2,5-Dimethoxybenzenesulfonamide**.

### Biological Activity and Potential Applications

While specific biological studies on **2,5-Dimethoxybenzenesulfonamide** are limited, the benzenesulfonamide scaffold is a well-established pharmacophore in a variety of therapeutic areas.

#### Potential Pharmacological Activities:

- **Antimicrobial Activity:** Sulfonamides are known for their antibacterial properties, and it is plausible that **2,5-Dimethoxybenzenesulfonamide** may exhibit similar activity.
- **Anti-inflammatory and Antioxidant Effects:** Many benzenesulfonamide derivatives have demonstrated anti-inflammatory and antioxidant properties.
- **Anticancer Activity:** Certain sulfonamide-containing compounds have been investigated for their potential as anticancer agents.

Further research is required to elucidate the specific biological profile of **2,5-Dimethoxybenzenesulfonamide**.

## Safety and Toxicity

Specific toxicity data for **2,5-Dimethoxybenzenesulfonamide** is not available. However, a Safety Data Sheet for a closely related compound, 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide, indicates that it is not classified as a hazardous substance.[3] It is recommended to handle **2,5-Dimethoxybenzenesulfonamide** with standard laboratory safety precautions, including the use of personal protective equipment.

## Conclusion

**2,5-Dimethoxybenzenesulfonamide** is a readily accessible aromatic sulfonamide with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and an overview of the potential biological activities associated with its structural class. Further experimental validation of its properties and biological screening are warranted to fully explore its therapeutic potential.

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